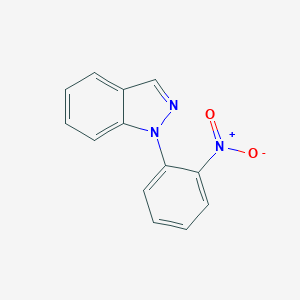

1-{2-nitrophenyl}-1H-indazole

Description

Significance of the Indazole Scaffold in Heterocyclic Chemistry Research

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, represents a privileged scaffold in the realm of heterocyclic chemistry. vulcanchem.comresearchgate.net Its structural rigidity, combined with the presence of two nitrogen atoms, allows for a variety of intermolecular interactions, making it a versatile building block in the synthesis of complex organic molecules. thieme-connect.demdpi.comnih.gov The existence of two stable tautomeric forms, 1H-indazole and 2H-indazole, further expands its chemical diversity, with the 1H-tautomer generally being the more thermodynamically stable form. thieme-connect.denih.govresearchgate.net

Chemists have developed numerous synthetic routes to access the indazole core and its derivatives, reflecting its importance in organic synthesis. thieme-connect.degoogle.comugr.esnih.gov These methods range from classical cyclization reactions to modern metal-catalyzed cross-coupling strategies. nih.gov The functionalization of the indazole ring at various positions allows for the fine-tuning of its steric and electronic properties, making it an attractive target for the development of compounds with tailored characteristics. beilstein-journals.org

Overview of Substituted Indazoles in Contemporary Chemical Biology

The significance of the indazole scaffold is particularly pronounced in the field of chemical biology and medicinal chemistry. vulcanchem.comresearchgate.netmdpi.com The indazole nucleus is a key component in a multitude of compounds that exhibit a broad spectrum of biological activities. thieme-connect.demdpi.comnih.gov These activities include, but are not limited to, anti-inflammatory, antimicrobial, antiviral, and antitumor properties. vulcanchem.comnih.gov

The ability of the indazole ring to act as a bioisostere for other aromatic systems, such as indole (B1671886), has been a key factor in its successful application in drug design. scielo.br This has led to the development of several clinically approved drugs containing the indazole moiety. For instance, benzydamine (B159093) is used as a non-steroidal anti-inflammatory drug, and pazopanib (B1684535) is an anti-cancer agent. thieme-connect.de The ongoing exploration of substituted indazoles continues to yield new therapeutic candidates, with research focusing on their potential as kinase inhibitors, antagonists for various receptors, and modulators of other biological pathways. ugr.esresearchgate.net

Research Context of 1-{2-nitrophenyl}-1H-indazole within Indazole Chemistry

Within the extensive family of substituted indazoles, this compound represents a specific derivative where a 2-nitrophenyl group is attached to the N1 position of the indazole ring. While extensive research dedicated solely to this compound is not widely published, its chemical context can be inferred from studies on analogous N-aryl indazoles.

The synthesis of such compounds is typically achieved through N-arylation of the indazole core with a suitable activated aryl halide, such as 1-fluoro-2-nitrobenzene (B31998), in the presence of a base. The presence of the electron-withdrawing nitro group on the phenyl ring makes this substitution reaction feasible.

The introduction of a nitrophenyl group to the indazole scaffold opens up avenues for further chemical transformations and investigations. The nitro group can be reduced to an amino group, providing a handle for further functionalization and the synthesis of more complex molecules. google.comspbu.ru Furthermore, nitrophenyl-substituted heterocyclic compounds are often studied for their photophysical properties, suggesting that this compound could be a candidate for investigation as a fluorescent probe or a component in materials science applications. nih.govmdpi.com Its structural similarity to other biologically active N-phenyl-indazoles also suggests its potential as a scaffold in medicinal chemistry discovery programs.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C13H9N3O2 |

| Molecular Weight | 239.23 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| Melting Point | Not widely reported, but related compounds have melting points in the range of 90-220 °C. scielo.br |

Research Findings on Related Indazole Derivatives

| Compound | Research Focus | Key Findings |

| Methyl 1-(2-nitrophenyl)-1H-indazole-3-carboxylate | Synthesis and Characterization | Synthesized via N-arylation; characterized by NMR spectroscopy. |

| 1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carbohydrazide | Synthesis and Characterization | Synthesized and characterized by NMR as part of a series of novel indazole derivatives. scielo.br |

| Various 3-substituted-1H-indazoles | Photophysical Properties | Some derivatives exhibit significant fluorescence with high quantum yields and acid-sensitive fluorescence. nih.gov |

| Derivatives of 6-nitro-1H-indazole | Synthesis and Biological Activity | Used as precursors for the synthesis of new compounds with potential antibacterial, antifungal, and anti-inflammatory activities. google.comspbu.ru |

Structure

3D Structure

Properties

Molecular Formula |

C13H9N3O2 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

1-(2-nitrophenyl)indazole |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14-15/h1-9H |

InChI Key |

YAFJMTSNMRHSQL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC=CC=C3[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Nitrophenyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Tautomeric Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution. For 1-{2-nitrophenyl}-1H-indazole, various NMR experiments are employed to characterize the proton and carbon environments and to assign the nitrogen atom sites, which is crucial for distinguishing it from its 2H-tautomer and other positional isomers.

¹H NMR Investigations for Proton Environment Characterization

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. In this compound, the aromatic protons of both the indazole and the nitrophenyl rings exhibit distinct chemical shifts and coupling patterns.

The proton on C3 of the indazole ring typically appears as a singlet at a downfield chemical shift. The protons on the benzo-fused part of the indazole ring and the protons on the 2-nitrophenyl substituent display complex multiplets due to spin-spin coupling.

A comparative analysis with related structures, such as 1-phenyl-1H-indazole, shows a singlet for the H3 proton at approximately 8.19 ppm. rsc.org The introduction of the nitro group at the ortho position of the phenyl ring is expected to influence the chemical shifts of the adjacent protons due to its strong electron-withdrawing nature. For instance, in 2-nitrophenol, the proton ortho to the nitro group is significantly deshielded. chemicalbook.com

Table 1: Representative ¹H NMR Data for Indazole Derivatives

| Compound | H3 (ppm) | Aromatic Protons (ppm) |

|---|---|---|

| 1-phenyl-1H-indazole rsc.org | 8.19 (s) | 7.85-7.20 (m) |

| 1H-Indazole chemicalbook.com | 8.08 (s) | 7.77-7.11 (m) |

| 1-(2-Nitrophenyl)-1H-imidazole rsc.org | 6.51 (s) | 7.81-7.32 (m) |

Note: This table is for illustrative purposes. Actual chemical shifts for this compound may vary.

¹³C NMR Analysis for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of the C3 carbon is particularly diagnostic for distinguishing between 1-substituted and 2-substituted indazoles. thieme-connect.de In 1H-indazoles, the C3 signal typically appears in the range of δ 132–133 ppm, whereas in 2H-indazoles, it is found further upfield at δ 123–124 ppm. thieme-connect.de

The carbon atoms of the nitrophenyl ring are also clearly identifiable. The carbon atom attached to the nitro group (C2') is expected to be significantly deshielded. The remaining aromatic carbons will show distinct signals based on their electronic environment. For comparison, in 1-phenyl-1H-indazole, the carbon signals of the phenyl ring appear between δ 120.5 and 140.8 ppm. rsc.org

Table 2: Characteristic ¹³C NMR Chemical Shifts for Indazole Isomers thieme-connect.de

| Carbon Atom | 1H-Indazole (ppm) | 2H-Indazole (ppm) |

|---|---|---|

| C3 | 132–133 | 123–124 |

| C3a | ~126 | ~127 |

| C4 | ~120 | ~120 |

| C5 | ~122 | ~122 |

| C6 | ~126 | ~127 |

| C7 | ~118 | ~118 |

| C7a | ~136 | ~150 |

Note: Values are approximate and can be influenced by substituents.

¹⁵N NMR Studies for Nitrogen Atom Site Assignment

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly sensitive tool for probing the electronic environment of nitrogen atoms. ipb.pt It is particularly useful for distinguishing between N1 and N2 substituted indazoles. thieme-connect.de The chemical shifts of the indazole ring nitrogens and the nitro group nitrogen in this compound provide definitive evidence for the substitution pattern.

The ¹⁵N chemical shifts are typically referenced to external nitromethane (B149229) (CH₃NO₂). northwestern.edu The nitrogen of a nitro group generally resonates in a specific region of the ¹⁵N NMR spectrum. scispace.com The chemical shifts of the two nitrogen atoms in the indazole ring will differ significantly, allowing for their unambiguous assignment. For instance, there is a substantial difference in nitrogen shielding between isomeric benzazole ring systems, often exceeding 20 ppm. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of a molecule, which can provide valuable structural information. For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight (C₁₃H₉N₃O₂: 239.23 g/mol ).

Electron ionization (EI) mass spectrometry often leads to extensive fragmentation. uni-saarland.delibretexts.org The fragmentation pattern of this compound would be expected to show characteristic losses. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). nih.gov The indazole ring itself can also undergo characteristic fragmentation. Analysis of these fragment ions helps to confirm the presence of both the nitrophenyl and the indazole moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands for the nitro group are expected. vulcanchem.com The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group typically appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

The spectrum will also show absorptions corresponding to the C-H stretching of the aromatic rings (typically above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (in the 1600-1450 cm⁻¹ region). The absence of a broad N-H stretching band (around 3300-3500 cm⁻¹) confirms that the indazole nitrogen is substituted.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1530 vulcanchem.com |

| Nitro (NO₂) | Symmetric Stretch | ~1350 vulcanchem.com |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1600-1450 |

X-ray Crystallography for Solid-State Structural Determination and Conformation

An X-ray crystal structure of this compound would unambiguously confirm the N1-substitution pattern and reveal the conformation of the molecule in the solid state. thieme-connect.de It would provide precise measurements of the dihedral angle between the indazole and the nitrophenyl rings, which is influenced by steric hindrance between the two ring systems. Such studies have been performed on related molecules, confirming their planar or near-planar structures and providing detailed bond length information. researchgate.netjhu.edu

Elucidation of Molecular Conformation and Torsion Angles

The molecular conformation of this compound is primarily defined by the relative orientation of its two aromatic systems: the indazole ring and the 2-nitrophenyl group. This orientation is quantified by the torsion angle, or dihedral angle, between the planes of these two rings.

In related nitro-substituted indazole structures, the indazole ring system itself is typically planar or nearly planar. For instance, in 1-allyl-6-nitro-1H-indazole, the fused-ring system is essentially coplanar, with a maximum deviation from the mean plane of only 0.012 (1) Å. nih.gov The conformation of this compound is largely dictated by the rotation around the N1-C(phenyl) bond. X-ray diffraction studies on analogous compounds reveal significant twisting between the heterocyclic and phenyl moieties. For example, in (E)-2-Bromo-1-[2-(2-nitro-styr-yl)-1-phenyl-sulfonyl-1H-indol-3-yl]ethanone, a related heterocyclic structure, the indole (B1671886) ring system and the nitrobezene ring are twisted with a dihedral angle of 80.1 (2)°. iucr.org

A critical conformational feature of the 2-nitrophenyl substituent is the rotation of the nitro group relative to the phenyl ring to which it is attached. This twisting is a common feature in ortho-substituted nitroarenes, arising from steric hindrance. In the crystal structure of 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole), the nitro groups are tilted by 7.2 (2)° and 8.5 (2)° with respect to the planes of the fused-ring systems. nih.gov Similarly, in 1-allyl-6-nitro-1H-indazole, the dihedral angle between the indazole ring system and the nitro group is 11.34 (6)°. nih.gov It is anticipated that the ortho positioning in this compound would lead to a more pronounced dihedral angle for the nitro group to minimize steric repulsion with the indazole ring.

| Compound | Torsion/Dihedral Angle Description | Angle (°) | Reference |

|---|---|---|---|

| (E)-2-Bromo-1-[2-(2-nitro-styr-yl)-1-phenyl-sulfonyl-1H-indol-3-yl]ethanone | Dihedral angle between indole ring and nitrobenzene (B124822) ring | 80.1 (2) | iucr.org |

| 1-Allyl-6-nitro-1H-indazole | Dihedral angle between indazole ring and nitro group | 11.34 (6) | nih.gov |

| 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole) | Tilt of nitro group with respect to indazole system (Molecule 1) | 7.2 (2) | nih.gov |

| 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole) | Tilt of nitro group with respect to indazole system (Molecule 2) | 8.5 (2) | nih.gov |

| 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone | Dihedral angle between indazole system and 1-phenylethanone group | 89.7 (2) | iucr.org |

Analysis of Intermolecular Interactions in Crystalline State

The crystal packing of this compound is stabilized by a network of weak intermolecular interactions. These non-covalent forces, including hydrogen bonds and π–π stacking, dictate the supramolecular architecture.

In the absence of strong hydrogen bond donors, C—H···O and C—H···N interactions are prevalent in the crystal structures of related nitro-indazole derivatives. For instance, in the crystal of 1-(6-Nitro-1H-indazol-1-yl)ethanone, weak C—H···O and C—H···N hydrogen bonds link molecules into layers. iucr.org Similarly, crystals of 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole) feature C—H···N and C—H···O hydrogen bonds that connect the molecules into chains. nih.gov The presence of the nitro group in this compound provides two oxygen atoms that can act as hydrogen bond acceptors for C-H donors from neighboring indazole or phenyl rings.

| Compound | Interaction Type | Description / Distance (Å) | Reference |

|---|---|---|---|

| 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone | π–π stacking | Intercentroid distance = 3.6411 (12) | iucr.org |

| 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone | Br···O | Distance = 3.211 (2) | iucr.org |

| 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one | π-stacking | Forms head-to-head dimers | iucr.org |

| 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one | C—H···O | Connects molecular stacks | iucr.org |

| 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole) | C—H···N & C—H···O | Forms chains parallel to the c-axis | nih.gov |

| 1-(6-Nitro-1H-indazol-1-yl)ethanone | π-stacking | Centroid-centroid distance = 3.892 (1) | iucr.org |

Computational and Theoretical Investigations of 1 2 Nitrophenyl 1h Indazole

Quantum Mechanical (QM) Calculations for Energetic Profiling

Quantum mechanical calculations are fundamental in elucidating the energetic characteristics of 1-{2-nitrophenyl}-1H-indazole. These methods provide a quantitative assessment of the molecule's stability and electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For indazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine molecular geometries, electronic distribution, and thermodynamic stability. nih.govresearchgate.net

DFT studies can reveal key aspects of the molecule's stability. For instance, calculations on similar indazole systems have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govrsc.org The energy difference between these tautomers can be quantified, providing a thermodynamic basis for the predominance of one form. nih.govrsc.org For the parent 1H-indazole, MP2/6-31G** calculations indicate it is more stable than the 2H-tautomer by approximately 3.6 kcal/mol. rsc.org Another study using B3LYP/6-311++G(d,p) calculations found the 1-substituted indazole isomer to be 20 kJ·mol⁻¹ more stable than its 2-substituted counterpart. nih.gov

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined using DFT. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net A larger energy gap generally implies higher stability.

Table 1: Calculated DFT Energies for Indazole Tautomers

| Tautomer | Method | Energy Difference (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| 1H-Indazole vs. 2H-Indazole | MP2/6-31G** | 15 | nih.gov |

| 1H-Indazole vs. 2H-Indazole | Gas Phase Calculation | 14.5 | nih.gov |

| 1H-Indazole vs. 2H-Indazole | Water Solvent Calculation | 15.9 | nih.gov |

| 1-substituted vs. 2-substituted | B3LYP/6-311++G(d,p) | 20 | nih.gov |

Ab Initio Calculations for Tautomeric and Isomeric Preferences

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying tautomerism and isomerism in indazole systems. thieme-connect.de These calculations provide accurate energy predictions for different molecular forms. For indazoles, the primary tautomeric equilibrium is between the 1H- and 2H-forms. thieme-connect.deresearchgate.net

Ab initio methods have consistently shown that for the unsubstituted indazole, the 1H-tautomer is energetically favored over the 2H-tautomer. rsc.orgthieme-connect.de This preference is also observed in solution and the solid state. thieme-connect.de The energy difference, though seemingly small, is significant enough to dictate the prevalence of the 1H-tautomer under normal conditions. The stability can be influenced by substituents on the indazole ring. researchgate.net

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational methods are extensively used to predict spectroscopic parameters, which aids in the structural elucidation of compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. nih.govconicet.gov.arnih.gov

By performing GIAO calculations at the DFT level, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical predictions can be compared with experimental data to confirm the molecular structure. nih.govnih.gov The accuracy of these predictions depends on the level of theory and the basis set used. conicet.gov.arnih.gov For complex molecules, a multi-standard approach may be employed to improve the accuracy of the predicted shifts. conicet.gov.ar Such calculations are invaluable for distinguishing between different isomers and tautomers, as their NMR spectra would exhibit distinct differences. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound involves identifying the stable conformations and the energy barriers between them. The molecule's flexibility primarily arises from the rotation around the single bond connecting the nitrophenyl group to the indazole ring.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the solvent. Molecular dynamics (MD) simulations are particularly useful for studying these effects. mdpi.comnih.gov In MD simulations, the molecule is placed in a box of solvent molecules, and the system's evolution over time is simulated by solving Newton's equations of motion. mdpi.com

These simulations can show how the solvent molecules arrange themselves around the solute and how this affects the conformational equilibrium. For example, a polar solvent might stabilize a more polar conformation of the molecule. The reactivity of the compound can also be altered, as the solvent can influence the energy of the transition states of reactions. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be used in quantum mechanical calculations to account for solvent effects on electronic structure and stability. nih.gov Studies on related nitroaromatic compounds have shown that the presence of an alkyl chain can increase hydrophobicity and affect interfacial organization. nih.gov

Theoretical Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of reaction mechanisms, including the identification of transient intermediates and the calculation of energetic barriers that govern reaction rates and product selectivity.

Transition State Analysis for N-Alkylation and N-Arylation Selectivity

The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, leading to potential regioisomers upon electrophilic substitution. The regioselectivity of N-alkylation and N-arylation is a critical aspect of indazole chemistry. Theoretical studies on other indazole systems can shed light on the factors that would influence the substitution pattern in this compound.

Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. rsc.orgrsc.org However, the distribution of N1 and N2 substituted products is influenced by a combination of steric and electronic factors, as well as reaction conditions such as the solvent, base, and the nature of the electrophile. beilstein-journals.org

Computational studies on the alkylation of substituted indazoles have shown that the transition state energies for N1 and N2 substitution can be very close, often within a few kcal/mol. beilstein-journals.orgnih.gov For instance, DFT calculations on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate indicated that non-covalent interactions and chelation effects can significantly influence the transition state energies, thereby dictating the regiochemical outcome. beilstein-journals.org In the case of this compound, the bulky and electron-withdrawing 2-nitrophenyl group at the N1 position would be expected to sterically hinder further substitution at this position. However, its electronic influence on the N2 position would require specific computational analysis to predict reactivity.

Table 1: Hypothetical Transition State Energy Comparison for N-Arylation of an Indazole Derivative (Illustrative Example)

| Transition State | Description | Relative Free Energy (ΔG‡, kcal/mol) |

| TS-N1 | Transition state for arylation at the N1 position. | (Value not available for target compound) |

| TS-N2 | Transition state for arylation at the N2 position. | (Value not available for target compound) |

This table illustrates the type of data that would be generated from a transition state analysis. Specific values for this compound are not available in the literature.

Mechanistic Pathways for Indazole Ring Formation

The synthesis of N-substituted indazoles can be achieved through various methods, including the intramolecular cyclization of suitably substituted precursors. Theoretical studies have been instrumental in elucidating the mechanisms of these ring-forming reactions.

One common route to N-aryl indazoles is through copper-catalyzed Ullmann-type coupling reactions. nih.govmdpi.combohrium.com DFT calculations have been employed to investigate the mechanism of these reactions, often involving an oxidative addition/reductive elimination pathway. mdpi.com For the formation of a 1-aryl-1H-indazole, a proposed mechanism would involve the coordination of the copper catalyst to a precursor, followed by intramolecular C-N bond formation.

Another method for indazole synthesis is the Cadogan cyclization, which involves the reductive cyclization of nitroaromatics. researchgate.netnih.gov Mechanistic studies, supported by computational analysis, have explored both nitrene and non-nitrene pathways, with evidence suggesting the involvement of 2H-indazole N-oxide intermediates. researchgate.netnih.gov The formation of this compound could potentially be studied via a related synthetic strategy, where computational modeling would be crucial to map the reaction pathway and identify key intermediates.

Table 2: Plausible Intermediates in the Formation of a 1-Aryl-1H-Indazole (Illustrative)

| Intermediate | Structure Description | Role in Mechanism |

| Precursor Complex | Coordination of a copper catalyst to an o-haloaryl precursor and an indazole. | Initial activation step. |

| Oxidative Addition Adduct | A Cu(III) species formed after the insertion of copper into the aryl-halide bond. | Key intermediate in Ullmann coupling. |

| Reductive Elimination Product | The final 1-aryl-1H-indazole product after C-N bond formation. | Final product of the catalytic cycle. |

This table provides a conceptual illustration of intermediates. No specific computational data for the formation of this compound was found.

Reaction Energy Profiles for Derivatization

A reaction energy profile, generated through computational methods, maps the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. This profile provides a quantitative understanding of the reaction's feasibility and kinetics.

For a hypothetical derivatization of this compound, such as a further functionalization on the phenyl ring or the indazole core, DFT calculations could be used to construct the energy profile. This would involve optimizing the geometries of all stationary points (reactants, intermediates, transition states, and products) and calculating their corresponding energies. The height of the energy barriers (activation energies) would determine the rate of the reaction, while the relative energies of the products would indicate the thermodynamic favorability.

For example, a study on the N2 alkylation of indazole provided a reaction energy profile that explained the observed high selectivity by considering the energy difference between the 1-H and 2-H tautomers of the starting material. wuxibiology.com A similar approach for this compound would be invaluable for predicting its reactivity in various chemical transformations.

Table 3: Illustrative Reaction Energy Profile Data for a Hypothetical Indazole Derivatization

| Species | Description | Calculated Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., this compound + electrophile) | 0.0 |

| Transition State 1 | Energy barrier for the first step of the reaction. | (Value not available) |

| Intermediate | A metastable species formed during the reaction. | (Value not available) |

| Transition State 2 | Energy barrier for the second step of the reaction. | (Value not available) |

| Products | Final derivatized compound. | (Value not available) |

This table is a template for the type of data that would be obtained from reaction energy profile calculations. Specific data for this compound is not available.

Reactivity and Mechanistic Organic Chemistry of 1 2 Nitrophenyl 1h Indazole

Electrophilic Aromatic Substitution Reactions on the Indazole and Nitrophenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iqlibretexts.org In 1-{2-nitrophenyl}-1H-indazole, both the indazole and the nitrophenyl rings can potentially undergo EAS, but their reactivity is significantly influenced by the electronic properties of the substituents.

The indazole ring system, akin to indole (B1671886), is generally considered electron-rich and thus activated towards electrophilic attack. bhu.ac.in The preferred site for electrophilic substitution on the unsubstituted 1H-indazole is typically the C3 position, followed by C5 and C7. chemicalbook.com However, the presence of the electron-withdrawing 2-nitrophenyl group at the N1 position deactivates the indazole ring towards electrophilic attack.

Conversely, the nitrophenyl ring is strongly deactivated by the nitro group, which is a powerful electron-withdrawing group. The nitro group directs incoming electrophiles to the meta-position (relative to the nitro group). Therefore, any electrophilic substitution on the nitrophenyl ring would be expected to occur at the positions meta to the nitro group, which are the C4 and C6 positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iq For this compound, forcing conditions would likely be required for these reactions to proceed on either ring system due to the deactivating effects of the substituents.

Nucleophilic Reactions at the Indazole Nitrogen Atoms

The indazole ring possesses two nitrogen atoms, N1 and N2. In this compound, the N1 position is already substituted. The remaining nitrogen, N2, possesses a lone pair of electrons and can act as a nucleophile.

Alkylation and acylation reactions can occur at the N2 position. beilstein-journals.orgnih.gov The reactivity of N2 is, however, influenced by the electronic nature of the substituent at N1. The electron-withdrawing 2-nitrophenyl group reduces the nucleophilicity of the N2 atom. Nevertheless, under appropriate basic conditions, deprotonation of the indazole N-H (if present in a tautomeric form) or direct attack by a strong electrophile at N2 can lead to N-substituted products. beilstein-journals.orgnih.gov

The study of nucleophilic substitution reactions on related indazole systems has shown that the reaction of 1H-indazole with fluoroarenes bearing electron-withdrawing groups can lead to a mixture of 1-aryl and 2-aryl-2H-indazoles. thieme-connect.de While the N1 position in the title compound is already occupied, this highlights the potential for nucleophilic reactivity at the indazole nitrogens.

Reductive Transformations of the Nitro Group and its Impact on the Indazole Core

The nitro group on the phenyl ring is readily susceptible to reduction, which can be achieved using a variety of reagents and conditions. wikipedia.orgscispace.com The reduction of the nitro group can lead to a range of products depending on the reducing agent and reaction conditions.

Common Reduction Pathways:

Complete Reduction to an Amine: Catalytic hydrogenation (e.g., using Pd/C, PtO2, or Raney nickel) or reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) can fully reduce the nitro group to a primary amine, yielding 1-(2-aminophenyl)-1H-indazole. wikipedia.orgnowgonggirlscollege.co.in

Partial Reduction to Hydroxylamine (B1172632): Milder reducing agents or controlled conditions, such as zinc dust in the presence of ammonium (B1175870) chloride, can lead to the formation of the corresponding hydroxylamine. wikipedia.org

Formation of Azo and Azoxy Compounds: In basic media, reduction can sometimes lead to condensation products like azo or azoxy compounds. nowgonggirlscollege.co.in

The reduction of the nitro group has a profound impact on the electronic properties of the molecule. The resulting amino group is an electron-donating group, which activates the phenyl ring towards electrophilic substitution. This transformation can be strategically employed to introduce further functionality to the phenyl ring. Furthermore, the newly formed amino group can participate in subsequent reactions, such as diazotization followed by substitution, or cyclization reactions involving the indazole core.

| Reducing Agent | Product | Reference |

| Catalytic Hydrogenation (e.g., Pd/C) | 1-(2-aminophenyl)-1H-indazole | wikipedia.org |

| Metal in Acid (e.g., Sn/HCl) | 1-(2-aminophenyl)-1H-indazole | nowgonggirlscollege.co.in |

| Zinc/NH4Cl | 1-(2-hydroxylaminophenyl)-1H-indazole | wikipedia.org |

This table presents potential products based on general reactions of nitroarenes.

Cycloaddition Reactions Involving the Indazole System

Indazoles can participate in cycloaddition reactions, acting as either the diene or dienophile component, although this is less common than for simpler aromatic systems. researchgate.netnih.gov 1,3-dipolar cycloaddition reactions are a notable class of reactions for the synthesis of indazoles themselves. nih.govorganic-chemistry.orggoogle.com

The π-system of the indazole ring in this compound could potentially undergo cycloaddition reactions. For instance, [3+2] cycloaddition reactions have been utilized to synthesize indazole derivatives. researchgate.net However, the aromaticity of the indazole ring makes it a relatively unreactive diene in Diels-Alder reactions. The presence of the deactivating nitrophenyl group would likely further diminish its reactivity in such transformations.

More relevant to the reactivity of the pre-formed this compound might be reactions where the indazole nucleus acts as a dipolarophile or participates in other modes of cycloaddition, potentially under photochemical or thermal conditions.

Bond Activation and Functionalization Strategies

Modern synthetic methods often rely on the activation of otherwise unreactive C-H bonds to introduce new functional groups. beilstein-journals.org For this compound, C-H activation strategies could be employed to functionalize both the indazole and the nitrophenyl rings.

Transition metal catalysis, particularly with rhodium and palladium, has been successfully used for the C-H functionalization of indazoles and related heterocycles. nih.govnih.gov These methods can enable the introduction of aryl, alkyl, and other groups at specific positions. The directing group ability of the indazole nitrogens can play a crucial role in determining the regioselectivity of these reactions.

For instance, rhodium(III)-catalyzed C-H activation has been used to synthesize functionalized 1H-indazoles. nih.govresearchgate.net While these examples often involve the synthesis of the indazole ring itself, the principles can be extended to the functionalization of a pre-existing indazole core. The N1-phenyl group in this compound could potentially act as a directing group to functionalize the C7 position of the indazole or the ortho position of the phenyl ring.

| Catalyst System | Potential Functionalization Site | Reference |

| Rh(III) complexes | C7 of indazole, ortho-position of phenyl ring | nih.govnih.gov |

| Pd complexes | Various positions depending on directing group | beilstein-journals.org |

This table illustrates potential applications of C-H activation based on literature for related compounds.

Investigation of Regioselectivity in Chemical Transformations

Regioselectivity is a critical aspect of the chemical transformations of this compound, given the multiple potential reaction sites.

In electrophilic aromatic substitution , the directing effects of the existing substituents are paramount. The nitro group strongly directs incoming electrophiles to the meta positions on the phenyl ring. The N1-substituted indazole ring, being deactivated, would likely undergo substitution at the C3 or C5 positions, if at all.

In nucleophilic reactions , particularly N-alkylation or N-acylation at the N2 position, regioselectivity is not an issue as N1 is already substituted. However, in reactions involving the deprotonated indazole anion (if formed), the site of subsequent reaction would be influenced by both electronic and steric factors. beilstein-journals.orgnih.gov

For C-H activation reactions, the regioselectivity is largely controlled by the choice of catalyst and any directing groups present in the molecule. The N1-aryl group can act as a directing group, potentially favoring functionalization at the C7 position of the indazole or the ortho C-H bonds of the phenyl ring. researchgate.net Studies on the regioselective N-alkylation of the 1H-indazole scaffold have shown that electronic and steric effects of substituents, as well as reaction conditions, significantly influence the N-1/N-2 regioisomeric distribution. beilstein-journals.orgnih.govbeilstein-journals.org While N1 is substituted in the title compound, these studies underscore the subtle factors governing reactivity.

Molecular Mechanisms of Biological Activity and Structure Activity Relationships Sar

Exploration of Molecular Targets and Ligand-Target Interactions

The indazole scaffold is a versatile pharmacophore found in compounds targeting a range of proteins, including enzymes and receptors. ijpsr.com The 1-{2-nitrophenyl}-1H-indazole structure, in particular, suggests a chemical profile geared towards specific molecular recognition, driven by the fused aromatic system and the electron-withdrawing nitro group.

Indazole derivatives are widely recognized as potent enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cell signaling. google.com Analogs of this compound have been investigated for their inhibitory effects on several kinases.

Fibroblast Growth Factor Receptor (FGFR): A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamides has been evaluated for FGFR1 inhibition. The analog featuring a 3-nitrophenyl group, namely 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-nitrophenyl)-1H-indazole-4-carboxamide, demonstrated notable activity. mdpi.com

FMS-like Tyrosine Kinase 3 (FLT3): Indazole-benzimidazole derivatives have been designed as inhibitors of FLT3 and its mutants. These studies highlight the indazole moiety's role as a critical "hinge-binder" within the kinase domain, a common mechanism for type II kinase inhibitors. tandfonline.com

Cyclooxygenase-2 (COX-2): Certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro inhibitory activity against human COX-2, suggesting anti-inflammatory potential for the indazole class. nih.gov

Nitric Oxide Synthases (NOS): While direct inhibition by this compound is not detailed, various 6- and 7-nitroindazoles are utilized in research to study the behavior of nitric oxide, indicating a potential interaction with the NOS pathway. thieme-connect.de

Table 1: Enzyme Inhibition Data for Selected Indazole Analogs

| Compound Name | Target Enzyme | Activity (IC₅₀) |

|---|---|---|

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-nitrophenyl)-1H-indazole-4-carboxamide | FGFR1 | Not specified |

| 2,3-diphenyl-2H-indazole derivatives (e.g., 18, 21, 23, 26) | COX-2 | Inhibition observed |

| N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivative (8r) | FLT3 | 41.6 nM |

| N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivative (8r) | FLT3-D835Y | 5.64 nM |

The indazole nucleus is also a key structural element in compounds designed to interact with cell surface receptors.

CC-Chemokine Receptor 4 (CCR4): Indazole arylsulfonamides have been developed as allosteric antagonists of CCR4. acs.org This indicates that the indazole scaffold can modulate receptor function without competing with the endogenous ligand at the orthosteric site.

Dopamine (B1211576) Antagonists: Historically, some synthetic indazoles have been recognized for their activity as dopamine antagonists, pointing to their potential application in neurological disorders. thieme-connect.de

Computational methods are instrumental in visualizing the interactions between indazole derivatives and their protein targets.

FGFR1 Kinase Domain: Molecular docking of an indazole carboxamide series into the ATP binding site of FGFR1 revealed key interactions. The 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold was shown to occupy the binding site in a manner that allows the substituted amide group to extend into a subpocket. mdpi.com

FLT3 Kinase Domain: Docking studies of indazole-benzimidazole compounds confirmed that the indazole structure plays a crucial role as a hinge binder. tandfonline.com This interaction typically involves hydrogen bonding between the indazole nitrogen atoms and the backbone of the kinase hinge region.

COX-2 Active Site: Docking calculations for 2,3-diphenyl-2H-indazole derivatives suggested a binding mode within the COX-2 active site similar to that of the known inhibitor rofecoxib. nih.gov

Receptor Binding and Activation/Antagonism Mechanisms

Structure-Activity Relationship (SAR) Studies of this compound Analogs

SAR studies are critical for optimizing the potency and selectivity of lead compounds. For indazole derivatives, these studies focus on how different substituents on the indazole core and its appended phenyl rings affect biological activity.

The position and nature of substituents on the indazole and phenyl rings have a profound impact on inhibitory activity.

In FGFR1 Inhibition: For 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamides, substitutions on the N-phenyl ring were explored. An acetyl group at the meta-position slightly increased inhibitory activity compared to the unsubstituted phenyl ring, while a para-acetyl group led to a decrease in activity. mdpi.com The presence of a nitro group, as in 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-nitrophenyl)-1H-indazole-4-carboxamide, was also found to be a viable substitution for maintaining activity. mdpi.com

In FLT3 Inhibition: A broad range of substituents has been explored in the N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide series. It was found that incorporating an ethyl piperazine (B1678402) moiety resulted in the most potent activity against both wild-type and mutant FLT3. tandfonline.com

Table 2: Influence of Phenyl Ring Substituents on Indazole Analog Activity Against FGFR1

| Compound | Phenyl Ring Substitution | Relative FGFR1 Inhibitory Activity |

|---|---|---|

| 10a | Unsubstituted | Baseline |

| 10b | meta-acetyl | Slight increase vs. 10a |

| 10c | para-acetyl | Decrease vs. 10a |

| 12d | meta-nitro | Activity confirmed |

Based on SAR and molecular modeling, a general pharmacophore model for kinase-inhibiting indazole derivatives can be proposed.

Hinge-Binding Scaffold: The 1H-indazole ring is a key pharmacophoric element, frequently acting as a scaffold that forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. tandfonline.com The N1 and N2 atoms are critical for this interaction.

Hydrophobic Pockets: Substituted phenyl rings, such as the 2-nitrophenyl group, are important for occupying hydrophobic pockets within the binding site, contributing to binding affinity and selectivity. The specific substitution pattern (ortho, meta, para) determines the optimal fit.

Solvent-Exposed Region: Groups extending from the core scaffold, often amide or urea (B33335) linkages, project towards the solvent-exposed region. These can be modified to improve physicochemical properties and to form additional interactions with the target protein. In the case of the FLT3 inhibitors, this region was successfully modified with basic amines like ethyl piperazine to enhance potency. tandfonline.com

Influence of Substituent Effects on Biological Response

Mechanistic Insights into Cellular Effects (e.g., Antiproliferative Mechanisms at a Molecular Level)

Derivatives of the indazole core structure have demonstrated notable antiproliferative activity through various molecular mechanisms. While direct studies on the antiproliferative mechanisms of this compound are not extensively detailed in the provided results, the broader class of indazole-containing compounds offers significant insights.

Indazole derivatives are recognized for their potential as anticancer agents, with some acting as inhibitors of crucial cellular signaling pathways. pnrjournal.comthieme-connect.de For instance, certain indazole compounds function as inhibitors of protein kinases, which are enzymes that play a critical role in cell signaling and proliferation. google.com The inhibition of protein kinases like VEGF-R, FGF-R, and CDK complexes can disrupt the signaling cascades that lead to unwanted cell growth and angiogenesis, processes that are hallmarks of cancer. google.com Specifically, inhibition of the VEGF-R2 kinase activity is a key mechanism for reducing angiogenesis. google.com

Furthermore, some indazole derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape. nih.gov By inhibiting IDO1, these compounds can help to restore the body's immune response against cancer cells. nih.gov Docking studies of certain 1H-indazole derivatives have shown that they interact with the heme iron and key hydrophobic pockets of the IDO1 enzyme, which is crucial for their inhibitory activity. nih.gov

The antiproliferative effects of related heterocyclic compounds, such as benzimidazole/1,2,3-triazole hybrids, have been linked to the inhibition of enzymes like VEGFR and EGFR. tandfonline.comfrontiersin.org Some of these hybrid molecules have also been shown to induce apoptosis and cause cell cycle arrest in cancer cells, indicating multiple modes of action at the molecular level. tandfonline.com For example, certain benzimidazole-triazole hybrids were found to induce apoptosis in the G0-G1 and S phases of the cell cycle in HepG-2 cancer cells. tandfonline.com

The table below summarizes the antiproliferative activity of some heterocyclic compounds related to the indazole structure.

| Compound Class | Cancer Cell Line(s) | Observed Effect | Potential Mechanism of Action |

| 1,2,3-Triazole/Flavone Hybrids | HeLa, MIA PaCa, MDA-MB-231, IMR 32 | Promising antiproliferative activity | Not specified |

| Indole-2-one-based 1,2,3-Triazole | Cancer cells | Significant VEGFR inhibition | VEGFR-2 inhibition |

| Benzimidazole-Triazole Hybrids | HepG-2 | Apoptosis induction, Cell cycle arrest | Not specified |

| Phthalimide-1,2,3-Triazole Hybrid | MCF-7 | Antiproliferative activity, EGFR inhibition | EGFR inhibition |

This table presents data on the antiproliferative activities of various heterocyclic compounds, illustrating the potential mechanisms through which indazole-related structures may exert their effects. Data compiled from multiple sources. tandfonline.comfrontiersin.orgresearchgate.net

Bioisosteric Modifications and Their Impact on Molecular Interactions

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a key tool in medicinal chemistry for optimizing drug candidates. ufrj.brnih.gov In the context of indazole derivatives, bioisosteric modifications can significantly alter their biological activity by influencing how they interact with their molecular targets. nih.gov

The indazole nucleus itself can be considered a bioisostere of other important biological structures like indole (B1671886) and purine, which may explain its broad range of biological activities. pnrjournal.comfrontiersin.org This similarity allows indazole derivatives to potentially bind to a variety of receptors. frontiersin.org

A practical application of bioisosterism is seen in the development of GluN2B-selective NMDA receptor antagonists, where a phenol (B47542) group was replaced by an indazole. nih.gov This modification maintained high affinity for the target receptor and, importantly, prevented the rapid glucuronidation that the original phenolic compound was susceptible to. nih.gov Molecular dynamics simulations revealed that the indazole-containing compounds had similar molecular interactions with the binding site as their phenolic counterparts. nih.gov

Structure-activity relationship (SAR) studies on various indazole series have highlighted the impact of different substituents on their biological effects. For example, in a series of 1H-indazoles designed as IDO1 inhibitors, it was found that the 1H-indazole scaffold was essential for activity. nih.gov The nature and position of substituent groups on the indazole ring were also critical, with modifications at the 4- and 6-positions significantly affecting inhibitory potency. nih.gov

In another example with indazole arylsulfonamides acting as CCR4 antagonists, SAR studies showed that methoxy- or hydroxyl-containing groups at the C4 position of the indazole were more potent. acs.org The size of substituents at other positions (C5, C6, or C7) was also a determining factor, with smaller groups being better tolerated. acs.org

The table below details some common bioisosteric replacements and their observed effects, drawing from the broader field of medicinal chemistry to illustrate the principles that can be applied to this compound.

| Original Group | Bioisosteric Replacement | Potential Impact on Molecular Properties | Example Application |

| Phenyl | Thiophene | Can maintain biological activity due to similar electronic and steric properties. nih.gov | Antibody recognition studies nih.gov |

| Carboxylic Acid | Tetrazole | Can enhance potency by altering the geometry and acidity of the molecule. nih.gov | Angiotensin II receptor antagonists nih.gov |

| Hydrogen | Fluorine | Can influence membrane permeability and block metabolic pathways. acs.org | Factor Xa inhibitors acs.org |

| Carbon | Silicon | Can be used to create transition state mimetics for enzyme inhibitors. acs.org | Protease inhibitors acs.org |

| Phenol | Indazole | Can improve metabolic stability while retaining binding affinity. nih.gov | GluN2B-selective NMDA receptor antagonists nih.gov |

This interactive table showcases common bioisosteric modifications and their potential effects on the properties of a molecule, providing a framework for understanding how the structure of this compound could be rationally modified to enhance its biological profile. nih.govnih.govacs.org

Applications in Chemical Biology and Advanced Drug Design Principles

Utilization of the 1-{2-nitrophenyl}-1H-indazole Scaffold in Probe Development

Chemical probes are essential tools in chemical biology for understanding the roles of proteins and other biomolecules in cellular processes. The indazole scaffold is a valuable starting point for the development of such probes. While specific research on this compound as a chemical probe is not extensively documented in the provided results, the general utility of the indazole framework suggests its potential. For instance, the synthesis of various substituted indazoles allows for the introduction of reporter groups, such as fluorophores or affinity tags, which are critical for probe functionality. These modifications can be guided by the known reactivity of the indazole ring system.

A key aspect of probe development is the ability to selectively target a biomolecule of interest. The diverse biological activities of indazole derivatives, including their roles as kinase inhibitors, suggest that they can be adapted to create probes for these enzyme families. researchgate.netnih.gov The 2-nitrophenyl substituent in this compound could potentially be modified or serve as a handle for further chemical elaboration to enhance target specificity and binding affinity. The synthesis of such probes often involves multi-step chemical reactions to build upon the core indazole structure. acs.orgacs.org

Computational Drug Design Strategies for Indazole Derivatives

Computational methods are integral to modern drug discovery, enabling the rational design and optimization of lead compounds. nih.govmdpi.com For indazole derivatives, these strategies are crucial for understanding their structure-activity relationships and for designing new, more potent, and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. aboutscience.eunih.gov For indazole derivatives, QSAR studies help in identifying the key structural features that govern their therapeutic effects.

Researchers have developed 2D and 3D-QSAR models for various indazole derivatives to predict their anticancer and other biological activities. researchgate.netlongdom.org These models are built using a set of known indazole compounds with measured biological activities and are then used to predict the activity of new, untested derivatives. For example, a 2D-QSAR model for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors showed a high correlation coefficient, indicating its predictive power. researchgate.netlongdom.org Similarly, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have provided insights into the steric and electrostatic requirements for potent inhibition. nih.gov

The general process of a QSAR study for indazole derivatives would involve:

Data Set Selection: A series of indazole compounds with known biological activity (e.g., IC50 values) is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Building: Statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using techniques like cross-validation. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies are employed in the development of indazole-based drugs. nih.gov

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules that bind to the target. Pharmacophore modeling is a key technique in ligand-based design, where a model of the essential steric and electronic features required for binding is created. emanresearch.org For indazole derivatives, pharmacophore models have been developed to identify new inhibitors for targets like the Estrogen Receptor Alpha (ERα). ugm.ac.id

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design can be a powerful tool. nih.gov This approach involves docking candidate molecules into the binding site of the target to predict their binding affinity and mode. rsc.org For indazole derivatives, structure-based design has been instrumental in the discovery and optimization of inhibitors for various kinases, such as FGFR1 and PAK1. researchgate.netnih.gov The process often involves:

Target Identification: Identifying a key protein involved in a disease.

Docking Studies: Computationally placing indazole derivatives into the protein's active site.

Lead Optimization: Modifying the lead compound based on the docking results to improve its binding. acs.orgscispace.com

Integration of Synthetic Chemistry and Biological Screening for Compound Optimization

The development of effective drug candidates from the indazole scaffold requires a close integration of synthetic chemistry and biological screening. rsc.orgnih.gov This iterative process allows for the continuous refinement of compounds to improve their potency, selectivity, and pharmacokinetic properties.

The general workflow is as follows:

Initial Hit Identification: A starting "hit" compound, which shows some desired biological activity, is identified, often through high-throughput screening or from existing knowledge of the indazole scaffold.

Synthesis of Analogs: Synthetic chemists then create a library of analogs by modifying the structure of the hit compound. This can involve adding or changing substituents at various positions on the indazole ring. nih.govacs.org

Biological Screening: The newly synthesized compounds are then tested for their biological activity using in vitro assays. rsc.orgnih.gov This provides data on their potency and selectivity.

Structure-Activity Relationship (SAR) Analysis: The results from the biological screening are analyzed to understand how changes in the chemical structure affect the biological activity. nih.gov

Iterative Optimization: Based on the SAR, new rounds of synthesis and screening are conducted to further optimize the lead compound. This cycle continues until a compound with the desired profile is identified. scispace.comdntb.gov.ua

For example, in the development of indazole-based inhibitors for human neutrophil elastase, researchers synthesized a series of derivatives with different substituents on the indazole ring and evaluated their inhibitory activity. This allowed them to identify key structural features necessary for potent and selective inhibition. acs.org

Indazole as a Privileged Scaffold in Medicinal Chemistry Research

The indazole ring system is considered a "privileged scaffold" in medicinal chemistry. samipubco.comtaylorfrancis.comnih.gov This term refers to a molecular framework that is able to bind to multiple, unrelated biological targets, making it a rich source for the discovery of new drugs. samipubco.com

The privileged nature of the indazole scaffold stems from several key properties:

Structural Versatility: The indazole ring can be easily and variously substituted, allowing for the creation of large and diverse chemical libraries. mdpi.comnih.gov

Bioisosteric Replacement: Indazole can act as a bioisostere for other common chemical groups, such as indole (B1671886) or phenol (B47542), which can improve metabolic stability and other pharmacokinetic properties. taylorfrancis.com

Favorable Pharmacokinetics: Indazole derivatives often exhibit good pharmacokinetic properties, which are essential for a compound to be a successful drug. samipubco.com

Broad Biological Activity: Compounds containing the indazole scaffold have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.comresearchgate.net

Several FDA-approved drugs, such as Axitinib and Pazopanib (B1684535), contain the indazole scaffold, highlighting its clinical importance. nih.govresearchgate.net The continued exploration of this scaffold is a major focus of medicinal chemistry research, with the aim of developing new and improved treatments for a variety of diseases. nih.govresearchgate.net

Future Research Directions and Unexplored Potential

Novel Synthetic Methodologies for Enhanced Diversity

The future of drug discovery for indazole-based compounds hinges on the development of innovative and efficient synthetic strategies. Diversity-oriented synthesis (DOS) is a key approach that aims to generate large collections of structurally diverse small molecules. amazonaws.comresearchgate.net For 1-{2-nitrophenyl}-1H-indazole and its derivatives, moving beyond traditional synthetic routes is crucial for exploring a wider range of chemical space and identifying novel bioactive compounds.

Future synthetic endeavors will likely focus on multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.net These reactions are not only atom-economical but also offer a high degree of flexibility in introducing diverse substituents. For instance, a facile Ugi/Ullmann cascade reaction has been developed to access fused indazolo-quinoxaline derivatives, demonstrating the power of MCRs in creating complex heterocyclic systems. mdpi.com Applying similar principles to the this compound scaffold could yield libraries of novel compounds with unique three-dimensional architectures.

Furthermore, the development of metal-free cascade strategies is a growing area of interest, offering more environmentally friendly and cost-effective synthetic routes. researchgate.net Recent advances in electrochemical synthesis also present a promising avenue for the Csp2–H/N–H cyclization of arylhydrazones to form 1H-indazoles, a method that is operationally simple and utilizes less expensive electrodes. amazonaws.com The Cadogan reaction, involving the reduction and cyclocondensation of Schiff bases, provides another established yet adaptable method for synthesizing 2-phenyl-2H-indazole derivatives, which can be modified to produce a variety of analogues. nih.gov

The exploration of novel building blocks, such as N-tosylhydrazones, has already proven successful in the diversity-oriented synthesis of various nitrogen-containing heterocycles, including indazoles. acs.org By combining these advanced synthetic methodologies, researchers can create extensive libraries of this compound derivatives with varied substitution patterns and stereochemistry, significantly enhancing the probability of discovering next-generation therapeutic agents.

Advanced Computational Approaches for Predictive Modeling

The integration of computational methods into the drug discovery pipeline has revolutionized the way new therapeutic agents are designed and optimized. For this compound, advanced computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, will be instrumental in predicting the biological activity of novel derivatives and guiding synthetic efforts. longdom.orginnovareacademics.innih.gov

Both 2D- and 3D-QSAR models have been successfully applied to various series of indazole derivatives to identify the key structural features that govern their biological activity. longdom.orgresearchgate.net These models establish a mathematical relationship between the physicochemical properties of the compounds and their observed biological effects, allowing for the in silico screening of virtual libraries before committing to costly and time-consuming synthesis. For example, a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed robust 2D- and 3D-QSAR models with high predictive accuracy, highlighting the importance of steric and physicochemical descriptors in determining anticancer activity. longdom.org

Future research will likely involve the development of more sophisticated QSAR models that incorporate a wider range of molecular descriptors and utilize advanced machine learning algorithms. These models will not only predict the potency of new compounds but also their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, providing a more comprehensive in silico profile. longdom.org

Molecular docking studies will continue to play a crucial role in elucidating the binding modes of this compound derivatives with their biological targets. mdpi.com By visualizing the interactions between the ligand and the active site of a protein, researchers can make rational modifications to the lead compound to enhance its binding affinity and selectivity. For instance, docking studies on N-substituted prolinamido indazoles as Rho kinase inhibitors revealed key hydrogen-bond interactions that were crucial for their activity. mdpi.com The synergy between QSAR modeling and molecular docking will provide a powerful predictive framework for the rational design of novel this compound-based drugs.

Discovery of Unconventional Biological Targets

While indazole derivatives are well-known for their interactions with established drug targets like protein kinases, the future of this compound research lies in the exploration of unconventional biological targets. researchgate.netrsc.org This includes targeting protein-protein interactions (PPIs), which are notoriously difficult to modulate with small molecules, and exploring the vast landscape of the "undruggable" proteome. samipubco.com

The indazole scaffold has shown promise in the development of dual inhibitors, such as those targeting both MCL-1 and BCL-2, which are key proteins in the regulation of apoptosis. nih.gov This suggests that the this compound framework could be adapted to create inhibitors of other challenging PPIs involved in cancer and other diseases. Scaffold hopping, a strategy where the core of a known inhibitor is replaced with a different scaffold, has been successfully used to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, demonstrating the versatility of the indazole core. nih.gov

Furthermore, the indazole nucleus has been identified as a privileged scaffold for interacting with membrane transporters, a class of proteins that are often considered "undruggable" yet play a crucial role in various diseases, including cancer. samipubco.com Altered expression of membrane transporters is a hallmark of many cancers and contributes to multidrug resistance. samipubco.com By designing this compound derivatives that can modulate the activity of these transporters, it may be possible to overcome drug resistance and enhance the efficacy of existing chemotherapies.

Other unconventional targets for indazole derivatives include enzymes involved in DNA replication and repair, such as topoisomerase II, and those involved in quorum sensing in bacteria. nih.govsamipubco.com The investigation of novel thiazolyl-indazole derivatives as inhibitors of the SARS-CoV-2 main protease (MPro) further highlights the potential of this scaffold in addressing emerging infectious diseases. nih.gov The systematic exploration of these unconventional targets will open up new therapeutic avenues for this compound and its analogues.

Development of Multi-Targeting Indazole Systems

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of human diseases, which often involve multiple pathological pathways. This has led to a growing interest in the development of multi-target drugs, which can simultaneously modulate several biological targets to achieve a synergistic therapeutic effect. rsc.orgmdpi.com The indazole scaffold is particularly well-suited for the design of such multi-targeting systems. researchgate.net

Several indazole-based compounds have already demonstrated multi-kinase inhibitory activity, targeting key signaling pathways involved in cancer cell proliferation and angiogenesis. rsc.orgmdpi.com For example, diarylurea derivatives containing an indazole core have been shown to inhibit a range of kinases, including FLT3, CDK11, and PDGFRb. rsc.org The development of dual inhibitors, such as those targeting both fibroblast growth factor receptor 1 (FGFR1) and histone deacetylases (HDACs), represents another promising strategy. researchgate.net

Future research in this area will focus on the rational design of this compound derivatives that can selectively interact with a predefined set of targets. This will require a deep understanding of the structural requirements for binding to each target and the use of sophisticated computational tools to design molecules with the desired polypharmacological profile. The goal is to create compounds with enhanced efficacy and a reduced likelihood of developing drug resistance, which is a major challenge with single-target agents. researchgate.net

The concept of multi-target drugs extends beyond cancer therapy. For instance, indazole derivatives with dual antimicrobial and anti-inflammatory activity are being explored for the treatment of infectious diseases that are associated with a significant inflammatory response. mdpi.com By targeting both the pathogen and the host's inflammatory cascade, these compounds could offer a more comprehensive treatment approach.

Application of Artificial Intelligence in Indazole Research

Artificial intelligence (AI) and machine learning (ML) are poised to transform every aspect of drug discovery and development, and the field of indazole research is no exception. acs.orgmednexus.orgnih.gov These powerful technologies can analyze vast datasets, identify complex patterns, and make predictions that are beyond the capabilities of human researchers. uminho.ptresearchgate.net

One of the key applications of AI in this context is the prediction of biological activities. nih.gov Deep learning models can be trained on large libraries of chemical structures and their corresponding bioactivities to predict the therapeutic potential of novel this compound derivatives. researchgate.netnih.gov These models can also be used to predict ADMET properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. longdom.org

AI can also be used for de novo drug design, where algorithms generate novel molecular structures with desired properties. mednexus.org By combining generative models with reinforcement learning, it is possible to create molecules that are optimized for binding to a specific biological target while also possessing good synthetic accessibility. nih.gov This approach can significantly accelerate the identification of promising lead compounds.

The integration of AI into all stages of indazole research, from target identification and lead discovery to synthetic planning and clinical trial optimization, will undoubtedly accelerate the development of new and effective therapies based on this versatile scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.